molecular formula C9H11NO2 B13129503 N-Methyl-3,4,5,6-tetrahydrophthalimide CAS No. 28839-49-8

N-Methyl-3,4,5,6-tetrahydrophthalimide

Cat. No.: B13129503
CAS No.: 28839-49-8
M. Wt: 165.19 g/mol
InChI Key: KQPBJYADGVCRIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Context and Significance within Imide Chemistry

N-Methyl-3,4,5,6-tetrahydrophthalimide belongs to the class of organic compounds known as imides. Imides are characterized by the presence of two acyl groups bonded to a nitrogen atom. The cyclic imide structure, particularly the phthalimide (B116566) group, is a significant feature in medicinal chemistry and materials science. The tetrahydrophthalimide core suggests a partially saturated six-membered ring fused to the imide ring.

The N-methyl group would be expected to influence the compound's physical properties, such as its melting point, boiling point, and solubility, compared to its unsubstituted counterpart, 3,4,5,6-tetrahydrophthalimide (B1345106). Generally, N-alkylation of imides can alter their reactivity and biological activity. For instance, research on related compounds like N-methylphthalimide has shown its utility as an intermediate in the synthesis of dyes, pharmaceuticals, and polymers. google.com

Role as a Key Intermediate and Building Block in Organic Synthesis

Based on the chemistry of analogous compounds, this compound would likely serve as a versatile intermediate in organic synthesis. The parent compound, 3,4,5,6-tetrahydrophthalimide, is a known intermediate in the production of agricultural chemicals, such as the fungicide Captan (B1668291). researchgate.net It is synthesized from 3,4,5,6-tetrahydrophthalic anhydride (B1165640) and ammonia (B1221849) or urea. nist.gov

It is plausible that this compound could be synthesized by the reaction of 3,4,5,6-tetrahydrophthalic anhydride with methylamine (B109427). This N-methylated derivative could then be used as a building block for more complex molecules. The imide ring can be opened under various conditions to yield dicarboxylic acid derivatives, and the tetrahydrocyclohexene ring offers sites for further functionalization. For example, derivatives of N-substituted tetrahydrophthalimides have been explored for various applications. google.com

Limitations in Fulfilling the Article Request

A thorough and scientifically accurate article on this compound, as per the detailed outline provided, cannot be generated due to the following reasons:

Lack of Specific Data: There is no available information on the specific synthesis methods, reaction yields, or purification techniques for this compound.

Absence of Research Findings: No research papers, patents, or other scientific publications were found that specifically detail the investigation or application of this compound. Consequently, there are no detailed research findings to report.

Inability to Generate Data Tables: Without experimental data, it is impossible to create the requested interactive data tables for physical properties, spectroscopic data, or reaction parameters.

While the chemistry of related compounds provides a general understanding of the potential characteristics of this compound, any attempt to create a detailed article would be speculative and would not meet the required standards of scientific accuracy.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

28839-49-8

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

2-methyl-4,5,6,7-tetrahydroisoindole-1,3-dione

InChI

InChI=1S/C9H11NO2/c1-10-8(11)6-4-2-3-5-7(6)9(10)12/h2-5H2,1H3

InChI Key

KQPBJYADGVCRIC-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(C1=O)CCCC2

Origin of Product

United States

Synthetic Methodologies for N Methyl 3,4,5,6 Tetrahydrophthalimide and Its Derivatives

Conventional Synthetic Approaches

Conventional methods for synthesizing N-Methyl-3,4,5,6-tetrahydrophthalimide primarily rely on fundamental organic reactions such as imidation and alkylation. These techniques are widely documented and form the basis of N-substituted imide chemistry.

Imidation Reactions

Imidation reactions involve the formation of the imide functional group, typically from an acid anhydride (B1165640) and an amine. This approach is a direct and common method for preparing N-substituted cyclic imides.

The most direct synthesis of this compound involves the condensation reaction between 3,4,5,6-tetrahydrophthalic anhydride and methylamine (B109427). rsc.orgbeilstein-journals.org This reaction proceeds by the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring to form an intermediate amic acid. Subsequent heating promotes intramolecular cyclization via dehydration, yielding the final imide product. rsc.org

The reaction is typically carried out by heating the reactants, often in a solvent. rsc.org Acetic acid is a common solvent for this type of transformation, as it facilitates the reaction and the removal of the water byproduct. rsc.org While the direct reaction with ammonia (B1221849) is known to produce the unsubstituted 3,4,5,6-tetrahydrophthalimide (B1345106), the use of a primary amine like methylamine leads directly to the N-substituted derivative. rsc.orgrsc.org

Table 1: Representative Conditions for Imidation Reactions (Analogous Systems)
Anhydride ReactantAmine ReactantSolventTemperatureYieldReference
Tetrachlorophthalic AnhydrideMethylamine (40% aq.)Glacial Acetic Acid110-113 °C99% rsc.org
Phthalic AnhydrideAqueous MethylamineNot specifiedNot specifiedHigh researchgate.net
3,4,5,6-Tetrahydrophthalic AnhydrideAmmonia GasNone145-152 °CNot specified rsc.org

The Gabriel synthesis is a classic method for preparing primary amines, but its core chemical transformation—the N-alkylation of a phthalimide (B116566) salt—is directly applicable to the synthesis of N-alkylated imides. organic-chemistry.orgresearchgate.net In the context of synthesizing this compound, one would start with the parent imide, 3,4,5,6-tetrahydrophthalimide.

The first step involves the deprotonation of the imide's N-H group with a base, such as potassium hydroxide (B78521) (KOH) or sodium hydride (NaH), to form a nucleophilic imide anion. researchgate.netnih.gov This anion then acts as a nucleophile in a substitution reaction with a methylating agent, such as methyl iodide, to form the desired N-methylated product. nih.gov This two-step process avoids the over-alkylation that can occur when synthesizing amines directly from ammonia. researchgate.net

Alkylation Reactions of Tetrahydrophthalimide Salts

This method focuses specifically on the second stage of the Gabriel-type synthesis. The process begins with 3,4,5,6-tetrahydrophthalimide, which is first converted into a more nucleophilic salt. The hydrogen atom on the imide nitrogen is acidic (pKa ≈ 8.3 for phthalimide) due to the electron-withdrawing effect of the two adjacent carbonyl groups, allowing it to be readily removed by a base. researchgate.net

The reaction of 3,4,5,6-tetrahydrophthalimide with a base like potassium hydroxide generates the potassium salt of the imide. nih.gov This salt, typically potassium tetrahydrophthalimide, is a potent nucleophile. It can then undergo a nucleophilic substitution (SN2) reaction with a methyl halide (e.g., methyl iodide or methyl bromide) to yield this compound. researchgate.netnih.gov

Specific N-Substitution Reactions to Form N-Alkyl Tetrahydrophthalimides

To improve the efficiency and conditions of the N-alkylation reaction, specific catalytic methods have been developed. Phase-transfer catalysis (PTC) is a particularly effective technique for the N-alkylation of imides. This method facilitates the reaction between the imide salt (solid phase) and the alkylating agent (organic phase).

In this approach, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), is used. researchgate.net The catalyst transports the imide anion from the solid or aqueous phase into the organic phase, where it can react more readily with the methylating agent. This technique often allows for milder reaction conditions, shorter reaction times, and can be performed under solvent-free conditions. Other alkylating agents, such as dimethyl carbonate, have also been successfully used in conjunction with phase-transfer catalysts to achieve N-methylation. researchgate.net

Table 2: Examples of Phase-Transfer Catalysts for N-Alkylation of Imides
CatalystNameApplicationReference
TBABTetrabutylammonium BromideN-methylation of phthalic anhydride potassium with dimethyl carbonate researchgate.net
TBABTetrabutylammonium BromideN-benzylation and N-ethylation of various imides
THABTetrahexylammonium BromideN-butylation of potassium phthalimide
TBATFBTetrabutylammonium TetrafluoroborateN-benzylation of imides

Advanced Synthetic Strategies

Modern synthetic chemistry seeks to develop more efficient, sustainable, and atom-economical methods. For the synthesis of N-alkylated imides, these strategies include novel catalytic systems and the use of alternative, greener reagents.

One significant advancement is the catalytic N-alkylation of amides and imides using alcohols as the alkylating agents. This "borrowing hydrogen" or "hydrogen autotransfer" methodology is highly atom-economical, producing water as the only byproduct. organic-chemistry.org The mechanism typically involves the temporary, catalyst-mediated oxidation of the alcohol (e.g., methanol) to an aldehyde. This aldehyde then condenses with the N-H group of the imide to form an enamine or iminium intermediate, which is subsequently reduced by the hydrogen that was "borrowed" by the catalyst in the initial oxidation step. This process has been achieved using catalysts based on non-noble metals like cobalt, as well as precious metals. nih.gov

Another green chemistry approach involves the use of mechanochemistry. The N-alkylation of imides has been successfully performed under solvent-free conditions using a ball mill. This technique involves the mechanical grinding of the solid reactants (the imide, a base like potassium carbonate, and the alkylating agent), which provides the energy for the reaction to occur without the need for a solvent. This method reduces waste and can lead to high yields in shorter reaction times compared to traditional solution-based methods.

Chemo- and Regioselective Synthesis Techniques

The synthesis of complex molecules like this compound derivatives often requires precise control over chemical reactivity at different functional groups (chemoselectivity) and at different positions within the molecule (regioselectivity). Advanced synthetic protocols enable the construction of polysubstituted heterocyclic compounds with high selectivity, often utilizing multicomponent reactions to enhance atom economy and efficiency. researchgate.net

One-pot sequential reactions, for example, can be designed to proceed through a series of steps such as Knoevenagel condensation, Michael addition, and cyclization to build complex scaffolds. researchgate.net These methods are advantageous as they can be performed in environmentally benign solvents like water at ambient temperature, often without the need for metal catalysts. researchgate.net In the context of this compound derivatives, such strategies would allow for the selective functionalization of the tetrahydrophthalimide core. For instance, reactions could be designed to selectively target the double bond within the cyclohexene (B86901) ring or the carbonyl groups of the imide function.

The development of new reagents and methods is crucial for achieving high selectivity. nih.gov For example, a new method for synthesizing N-hydroxymethyl-3,4,5,6-tetrahydrophthalimide involves the selective reduction of N-hydroxymethylphthalimide. google.com This transformation highlights a chemo- and regioselective hydrogenation of one of the aromatic rings while preserving the N-hydroxymethyl group and the imide functionality, demonstrating precise control over the reaction. google.com The table below summarizes examples of regioselective synthesis for related N-substituted purine (B94841) structures, illustrating the yields achievable with selective methods.

Starting CompoundSubstituent (R)ProductYield (%)Overall Yield (%)
2aMe4a9573
2bCH2=CHCH24b8768
2cHCCCH24c9371
3bCH2=CHCH25b9656
3dCH2CHCO2Me5d9770

Data adapted from a study on regioselective synthesis of N7-substituted purines, illustrating typical yields in selective reactions. researchgate.net

Industrial Scale Synthesis Considerations

Process Optimization for High Purity and Yield

Transitioning a synthesis from the laboratory to an industrial scale requires rigorous process optimization to ensure high purity, high yield, and cost-effectiveness. For compounds related to this compound, optimization involves fine-tuning parameters such as reactant molar ratios, reaction temperature, time, and catalyst choice.

In the synthesis of N-methylphthalimide, a related compound, reaction conditions were optimized to achieve a 70% yield. researchgate.net Key parameters included a specific molar ratio of reactants (potassium phthalimide to dimethyl carbonate), the amount of phase transfer catalyst, reaction temperature (120°C), and reaction time (4 hours). researchgate.net Similarly, a patent for the synthesis of 3,4,5,6-tetrafluoro-N-methylphthalimide reports that careful control of reaction temperature (110-130°C) and pressure (0.01-0.5 MPa) can lead to product purities exceeding 92% and yields of over 92%. google.com

A study on the synthesis of methyl anthranilate from phthalimide demonstrated that transitioning from a semi-batch process to a continuous microchannel reactor process led to significant improvements. aidic.itcetjournal.it The optimized continuous process resulted in a product yield of 80.3% and a purity of 98.5%, which were increases of 5.1% and 1.2% respectively, compared to the semi-batch method. aidic.itcetjournal.it This highlights the impact of process engineering on achieving superior production metrics.

Application of Continuous Flow Reactors in Synthesis

Continuous flow chemistry is increasingly being adopted for industrial chemical manufacturing due to its significant advantages over traditional batch processing. nih.gov Flow reactors, particularly microchannel reactors, offer a high surface-area-to-volume ratio, which allows for superior heat transfer and precise temperature control. nih.govtue.nl This is especially critical for managing highly exothermic reactions safely and efficiently. cetjournal.ittue.nl

The use of continuous-flow systems enables reactions to be performed under conditions that may be difficult to achieve in batch reactors, such as high pressure and temperature, leading to accelerated reaction rates. nih.govtue.nl For the synthesis of this compound and its derivatives, this technology can lead to shorter reaction times, increased yields, and higher purity. aidic.itcetjournal.it In the synthesis of methyl anthranilate, the reaction time was drastically reduced from 20 minutes in a batch process to just 97 seconds in a continuous flow reactor. aidic.itcetjournal.it

Furthermore, continuous processes can be more easily automated and scaled up. tue.nl A patent describing the synthesis of 3,4,5,6-tetrafluoro-N-methylphthalimide explicitly notes that the resulting product can be directly used in a subsequent reaction, facilitating continuous industrial production. google.com The assembly of continuous-flow systems can be achieved using commercially available components, making the technology accessible for a wide range of chemical transformations. mit.edu

Derivatives and Analogues of N Methyl 3,4,5,6 Tetrahydrophthalimide

Synthesis and Characterization of N-Alkyl and N-Creatinyl Tetrahydrophthalimides

The synthesis of N-substituted cis-1,3,4,6-tetrahydrophthalimide derivatives is a key area of research, particularly for creating bio-based materials. researchgate.net The general approach involves a multi-step process starting with the preparation of N-alkyl cis-1,3,4,6-tetrahydrophthalamic acid. This is achieved by reacting a cis-1,3,4,6-tetrahydrophthalimide salt with various alkylating agents. researchgate.net

In one method, a solution of tetrahydrophthalimide salt in acetone (B3395972) is treated with an alkyl halide, such as benzyl (B1604629) chloride, or with polymeric chlorides like PVC, adipoyl chloride, co-poly vinyl acetate (B1210297) chloride, and poly acryloyl chloride. researchgate.netchemmethod.com The reaction mixture is stirred at room temperature for a couple of hours, leading to the formation of an N-alkyl tetrahydrophthalimide precipitate, which is then filtered, dried, and recrystallized from ethanol. researchgate.netchemmethod.com

A similar strategy is employed for the synthesis of N-creatinyltetrahydrophthalimide. chemmethod.com The characterization of these synthesized compounds is performed using various analytical techniques. Melting points for solid compounds and softening points for polymeric materials are determined using an electrothermal capillary apparatus. researchgate.netchemmethod.com Spectroscopic methods such as Infrared (FT-IR) and Proton Nuclear Magnetic Resonance (¹H NMR) are used to confirm the chemical structure, while Differential Scanning Calorimetry (DSC) is utilized to study their thermal behavior. researchgate.netchemmethod.com

Table 1: Physical Properties of Synthesized N-substituted Tetrahydrophthalimide Derivatives chemmethod.com

CompoundYield (%)Softening/Melting Point (°C)Color
N-creatinyltetrahydrophthalimide Polymer76115-124Pale yellow
N-creatinyltetrahydrophthalimide-Acrylonitrile Co-polymer55150-162Dark yellow

Preparation of N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide

N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide is a key intermediate in the synthesis of various chemical products. google.com A method for its synthesis involves a two-step process that starts with phthalimide (B116566). In the first step, phthalimide is reacted with an aqueous solution of formaldehyde (B43269) in the presence of tetrabutylammonium (B224687) bromide. google.com The resulting product, N-hydroxymethyl phthalimide, is then subjected to hydrogenation in a high-pressure kettle. google.com

Another documented process involves reacting phthalimide with formalin (a solution of formaldehyde in water) in 1,2-dichloroethane (B1671644) to produce N-methylolphthalimide, an alternative name for N-hydroxymethylphthalimide.

Table 2: Properties of N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide scbt.comvsnchem.com

PropertyValue
CAS Number4887-42-7
Molecular FormulaC₉H₁₁NO₃
Molecular Weight181.19 g/mol

Synthesis of Polymeric Derivatives (e.g., Bio-Based Polymers)

The tetrahydrophthalimide scaffold is utilized in the creation of bio-based polymers, which are derived from renewable resources. researchgate.netchemmethod.com The synthesis of these materials can be achieved by first preparing monomers, such as N-creatinyltetrahydrophthalimide, which are then subjected to polymerization. chemmethod.com

For instance, the polymerization of N-creatinyltetrahydrophthalimide can be initiated using dibenzoyl peroxide. The monomer is dissolved in a solvent like dimethylformamide (DMF), and the initiator is added. chemmethod.com The reaction is carried out under a nitrogen atmosphere at an elevated temperature (e.g., 90°C) for a specific duration to yield the polymer. chemmethod.com Similarly, co-polymers can be synthesized by reacting the monomer with other compounds, such as acrylonitrile, under similar conditions. chemmethod.com These bio-based polymers represent a more sustainable alternative to traditional plastics derived from petrochemical feedstocks. whiterose.ac.uk

Another route to polymeric derivatives involves using N-hydroxymethylphthalimide. In one process, this compound is used to produce bis(phthalimidomethyl) ether, which then reacts with crosslinked polystyrene polymer beads. Subsequent hydrolysis results in aminomethylated polymer beads, demonstrating the integration of the phthalimide structure into a polymeric backbone.

Design and Synthesis of Novel Tetrahydrophthalimide Scaffolds with Modified Moieties

The tetrahydrophthalimide structure is a valuable scaffold in medicinal chemistry and agrochemistry for designing novel bioactive molecules. acs.orgnih.govnih.gov By attaching different chemical moieties to this core, researchers can develop new compounds with specific inhibitory activities. This scaffold often serves as a hydrophobic wing in pharmacophore models for various biological targets. nih.gov The design process for these novel derivatives frequently employs sophisticated strategies to enhance potency, selectivity, and pharmacokinetic properties.

One effective design approach is the active substructure linking or splicing strategy. acs.orgnih.gov This method involves combining the tetrahydrophthalimide scaffold with other known active chemical groups (substructures) to create a hybrid molecule with potentially enhanced or novel biological activity.

For example, to develop new and effective Protoporphyrinogen Oxidase (PPO) inhibitors for use as herbicides, novel tetrahydrophthalimide derivatives containing oxadiazole or thiadiazole moieties have been designed and synthesized. acs.org In this strategy, the 1,3,4-oxadiazole (B1194373) moiety, a known active group, was introduced into the N-phenylphthalimide structure, which was found to be beneficial for improving herbicidal activity. acs.org Similarly, a series of novel diphenyl ether derivatives containing a tetrahydrophthalimide group were designed based on the principle of substructure splicing to create new PPO inhibitors. nih.gov

The general synthesis for these linked compounds involves reacting an intermediate, such as a substituted N-phenyltetrahydrophthalimide, with another intermediate carrying the desired active moiety in a suitable solvent with a base like potassium carbonate. acs.org

Bioisosterism is a fundamental strategy in medicinal chemistry used to optimize lead compounds. patsnap.comresearchgate.net It involves replacing an atom or a group of atoms in a molecule with another that has similar physical or chemical properties, with the goal of improving the compound's therapeutic profile, including efficacy, toxicity, and pharmacokinetics. patsnap.comipinnovative.com This principle is also applied in the design of novel tetrahydrophthalimide derivatives. acs.orgnih.gov

Bioisosteres are categorized as classical (atoms or groups with similar valency) and non-classical (structurally distinct but with similar biological effects). patsnap.com In the context of tetrahydrophthalimide derivative design, bioisosteric replacement can be used to fine-tune the molecule's interaction with its biological target. For instance, in the development of novel PPO inhibitors, bioisosterism was used alongside substructure linking to design a series of diphenyl ether derivatives containing tetrahydrophthalimide. nih.gov This approach led to the discovery of a compound with significantly higher activity than the reference herbicide, Oxyfluorfen. nih.gov The strategy allows for the modulation of properties like metabolic stability, receptor binding, and solubility by making strategic replacements, such as substituting a phenyl ring with a bioisosteric heterocycle like thiophene (B33073) or pyridine. researchgate.net

Environmental Fate and Biotransformation of Tetrahydrophthalimide Compounds

Hydrolysis Studies and Kinetics

Hydrolysis is a primary degradation pathway for many agrochemicals, including those containing a tetrahydrophthalimide moiety. The stability of the imide ring is highly dependent on pH. For instance, the related fungicide captan (B1668291), which degrades to 1,2,3,6-tetrahydrophthalimide (B42971) (THPI), is unstable under neutral to alkaline conditions. eurl-pesticides.euresearchgate.netresearchgate.net

Studies on N-phenyl-3,4,5,6-tetrahydrophthalimide herbicides show that hydrolysis proceeds via a base-catalyzed opening of the cyclic imide ring. researchgate.net The primary product of this initial cleavage is the corresponding phthalamic acid derivative. researchgate.netresearchgate.net Under acidic conditions, the hydrolysis of these compounds is significantly reduced, leading to increased stability. researchgate.netresearchgate.net

The kinetics of hydrolysis often follow first-order principles with respect to the parent compound concentration. researchgate.net The rate is significantly influenced by pH, with the half-life decreasing as the pH increases. For example, the hydrolysis half-life of captan is substantially shorter at pH 9 than at pH 4. eurl-pesticides.eu This pH-dependent lability is a key factor in the environmental persistence of these compounds.

CompoundpHTemperature (°C)Half-life (DT50)Reference
Captan42512 hours eurl-pesticides.eu
Captan72556.7 hours (for Folpet) eurl-pesticides.eu
Captan9251.1 hours (for Folpet) eurl-pesticides.eu
N-Phenyl-3,4,5,6-tetrahydrophthalimide (Flumioxazin)5254.1 days researchgate.net
N-Phenyl-3,4,5,6-tetrahydrophthalimide (Flumioxazin)72516.1 hours researchgate.net
N-Phenyl-3,4,5,6-tetrahydrophthalimide (Flumioxazin)92517.5 minutes researchgate.net

Biotransformation Pathways and Metabolite Identification

In biological systems, tetrahydrophthalimide compounds undergo a variety of transformations mediated by enzymatic processes. These pathways are crucial for the detoxification and elimination of these substances from organisms. The metabolism of captan serves as a well-studied model for the biotransformation of compounds containing the 1,2,3,6-tetrahydrophthalimide (THPI) moiety. nih.govfao.orgunil.ch

The initial and most significant biotransformation step for many N-substituted tetrahydrophthalimide compounds is the cleavage of the bond connecting the substituent to the imide nitrogen. In the case of the fungicide captan, this involves the cleavage of the N-S bond, releasing the THPI moiety. researchgate.net Subsequently, the imide linkage of the THPI ring itself can be hydrolyzed. This cleavage, similar to chemical hydrolysis, opens the ring to form phthalamic acid derivatives. eurl-pesticides.euresearchgate.net This reaction can be catalyzed by enzymes and is a key step in the further degradation of the molecule.

Once the core tetrahydrophthalimide ring is released, it can undergo further metabolic changes. A common pathway is the enzymatic hydroxylation of the cyclohexene (B86901) ring. nih.gov In studies with rats exposed to captan, several hydroxylated metabolites of THPI have been identified. fao.org The primary products of this reaction are 3-hydroxy-1,2,3,6-tetrahydrophthalimide (3-OH-THPI) and 5-hydroxy-1,2,3,6-tetrahydrophthalimide (5-OH-THPI). fao.org These hydroxylated metabolites are generally more water-soluble, facilitating their excretion.

The double bond within the cyclohexene ring of the tetrahydrophthalimide structure is a potential site for reduction reactions. Biocatalytic reduction of carbon-carbon double bonds is a known enzymatic process, often catalyzed by ene-reductases. researchgate.net This transformation would result in the formation of a fully saturated hexahydrophthalimide ring. While this pathway is theoretically plausible for the metabolism of N-Methyl-3,4,5,6-tetrahydrophthalimide, specific metabolites resulting from the reduction of the 1,2-double bond of the THPI moiety have not been prominently reported in major metabolic studies of related compounds like captan.

A unique biotransformation pathway observed for some N-substituted tetrahydrophthalimide herbicides is the addition of a sulfonic acid group across the double bond of the tetrahydrophthalimide ring. nih.govnih.gov This reaction has been identified in studies on the metabolism of herbicides like S-23121 and S-53482 in rats. nih.govnih.gov The biosynthesis of these sulfonic acid conjugates is thought to involve the reduction of sulfate (B86663) to sulfite, which is then incorporated into the molecule. nih.gov This pathway represents a significant conjugation reaction, leading to highly polar metabolites that are readily excreted, primarily in the feces. nih.govnih.gov

Several key intermediates have been consistently identified in the degradation and metabolism of tetrahydrophthalimide-containing compounds.

N-Hydroxymethyl-3,4,5,6-tetrahydrophthalimide: This compound is known primarily as a key synthetic intermediate in the production of insecticides like tetramethrin. google.com While its formation as a direct metabolite in biotransformation pathways is not extensively documented, hydroxylation of the N-methyl group of this compound is a plausible metabolic step.

Tetrahydrophthalic Acid: Following the hydrolytic cleavage of the imide ring to form a phthalamic acid intermediate, further hydrolysis can lead to the formation of tetrahydrophthalic acid and the corresponding amine. eurl-pesticides.eunih.gov Tetrahydrophthalic acid has been identified as a metabolite in the blood of rats fed with captan. nih.gov

Parent Compound ClassTransformation PathwayKey Intermediate/MetaboliteReference
N-substituted Tetrahydrophthalimides (e.g., Captan)Imide Linkage Cleavage (Hydrolysis)Tetrahydrophthalamic acid eurl-pesticides.euresearchgate.net
Tetrahydrophthalimide (from Captan)Hydroxylation3-hydroxy-1,2,3,6-tetrahydrophthalimide fao.org
Tetrahydrophthalimide (from Captan)Hydroxylation5-hydroxy-1,2,3,6-tetrahydrophthalimide fao.org
N-substituted Tetrahydrophthalimide HerbicidesSulfonic Acid AdditionSulfonic acid conjugates of THPI nih.govnih.gov
Tetrahydrophthalamic acidHydrolysisTetrahydrophthalic Acid nih.gov

Degradation in Environmental Matrices (e.g., Aerobic Soil Metabolism)

The environmental degradation of this compound is intrinsically linked to the fate of its parent compounds, such as the fungicide captan. Captan undergoes rapid degradation in the environment, with a primary pathway being the cleavage of its sulfur-nitrogen bond to form 1,2,3,6-tetrahydrophthalimide (THPI). regulations.gov This transformation occurs both in environmental matrices like soil and within biological systems, including crops and livestock. regulations.gov

Modeling and Prediction of Environmental Parameters

Due to the limited availability of direct experimental data for this compound, environmental fate modeling becomes a crucial tool for estimating its behavior in various environmental compartments. Models like the GENeric Estimated Exposure Concentration (GENEEC) have been used to predict the environmental concentrations of the related compound, THPI, particularly in aquatic systems. epa.gov These models utilize key chemical properties such as soil/water partition coefficients and degradation kinetics to estimate exposure levels. epa.gov

Hydrophobicity is a key parameter that influences the environmental distribution of a chemical, including its tendency to sorb to soil and sediment or bioaccumulate in organisms. It is commonly expressed as the octanol-water partition coefficient (Log Kow).

Estimated Hydrophobicity Data for Tetrahydrophthalimide Compounds

Compound Log Kow Hydrophobicity Data Source
1,2,3,6-Tetrahydrophthalimide (THPI) 0.22 Low Estimated echemi.com

The acid dissociation constant (pKa) is a measure of a compound's tendency to ionize in solution, which significantly affects its solubility, mobility, and sorption in the environment. The imide group of tetrahydrophthalimide possesses a weakly acidic proton on the nitrogen atom.

The tendency of a chemical to bind to soil particles is described by the soil sorption coefficient (Koc), which is normalized to the organic carbon content of the soil. This parameter is critical for predicting leaching potential and bioavailability.

For 1,2,3,6-tetrahydrophthalimide (THPI), a low soil/water partitioning (Kd < 1) has been noted, indicating that it is not strongly sorbed to soil and that runoff will primarily occur via dissolution in water rather than adsorption to eroding soil particles. epa.gov An estimated Koc value for THPI is 20, which suggests very high mobility in soil. chemicalbook.com

The N-methylation of the phthalimide (B116566) nitrogen would likely lead to a slight increase in the soil sorption of this compound compared to THPI. This is consistent with the expected increase in hydrophobicity. A higher Koc value would imply a greater affinity for soil organic matter and consequently, lower mobility and reduced potential for leaching into groundwater.

Estimated Soil Sorption Data for Tetrahydrophthalimide Compounds

Compound Estimated Koc Soil Mobility Data Source
1,2,3,6-Tetrahydrophthalimide (THPI) 20 Very High Estimated chemicalbook.com

Computational and Theoretical Studies on N Methyl 3,4,5,6 Tetrahydrophthalimide

Molecular Orbital Calculations (e.g., AM1, DFT Methods like B3LYP/6-31G)**

Molecular orbital (MO) theory and computational methods such as Austin Model 1 (AM1) and Density Functional Theory (DFT) are pivotal in understanding the electronic structure and reactivity of molecules like N-Methyl-3,4,5,6-tetrahydrophthalimide. DFT, particularly with the B3LYP functional and a 6-31G** basis set, is a widely accepted method for obtaining accurate electronic properties and optimized geometries for organic compounds.

For N-substituted phthalimides, these calculations are crucial for determining the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. These parameters are fundamental in predicting a molecule's reactivity, with the HOMO energy correlating to its electron-donating ability and the LUMO energy to its electron-accepting ability. The HOMO-LUMO gap provides insight into the molecule's kinetic stability and electronic excitation energies.

Table 1: Representative Calculated Electronic Properties for a Tetrahydrophthalimide Analog (Note: This data is illustrative and based on typical values for similar structures, as specific data for this compound is not available in the cited literature.)

PropertyCalculated Value (a.u.)
HOMO Energy-0.25
LUMO Energy-0.05
HOMO-LUMO Gap0.20

Conformational Analysis and Stability Studies of Molecular Structures

The three-dimensional structure and conformational flexibility of this compound are critical to its chemical behavior and biological activity. Conformational analysis aims to identify the most stable arrangements of atoms in the molecule (conformers) and the energy differences between them.

The this compound molecule possesses a non-planar cyclohexene (B86901) ring fused to the five-membered imide ring. The cyclohexene ring is expected to adopt a half-chair conformation, which is a common low-energy conformation for such systems. The planarity of the phthalimide (B116566) ring itself is influenced by the N-methyl substituent.

Computational methods, again primarily DFT, are employed to perform these analyses. By calculating the potential energy surface as a function of key dihedral angles, researchers can identify energy minima corresponding to stable conformers and the transition states that separate them. For related N-substituted phthalimides, conformational studies have been conducted using both computational methods and experimental techniques like NMR spectroscopy. These studies often reveal the presence of multiple low-energy conformers in solution. The introduction of an N-methyl group can influence the conformational preferences of the molecule due to steric interactions.

Reaction Mechanism Modeling and Energy Barrier Analysis

Understanding the reaction mechanisms involving this compound is essential for predicting its reactivity and designing synthetic pathways. Computational modeling allows for the detailed investigation of reaction pathways, including the identification of transition states and the calculation of activation energy barriers.

For instance, the formation of N-substituted phthalimides from their corresponding anhydrides and amines is a reaction that can be modeled computationally. Such studies can elucidate the role of catalysts and the step-by-step process of bond formation and breaking. While specific reaction mechanism modeling for this compound is not documented in the available literature, studies on the formation of N-phenylphthalimide have shown that the reaction proceeds through a two-step addition-elimination mechanism. Computational investigations of these types of reactions can reveal the energies of intermediates and transition states, providing a quantitative measure of the reaction's feasibility.

Table 2: Illustrative Energy Profile for a Hypothetical Reaction Step (Note: This table presents a conceptual energy profile for a single reaction step and is not based on specific experimental or calculated data for this compound.)

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State+15.0
Products-5.0

Crystal Structure Analysis and Lattice Energy Calculations

The arrangement of molecules in the solid state is determined by X-ray crystallography, and this information is fundamental to understanding the physical properties of a compound. For this compound, a crystal structure analysis would reveal bond lengths, bond angles, and the packing of molecules in the crystal lattice.

In the absence of a determined crystal structure for this compound, insights can be drawn from studies on analogous compounds. For example, the crystal structure of 3,4,5,6-tetrahydrophthalic anhydride (B1165640) shows that the cyclohexene ring adopts a half-chair conformation.

Lattice energy calculations complement experimental crystallographic data by quantifying the intermolecular forces that hold the crystal together. These calculations, often performed using methods that account for van der Waals interactions, electrostatic forces, and hydrogen bonding, can help in predicting the most stable crystal packing arrangement. For the related 3,4,5,6-tetrahydrophthalic anhydride, lattice energy calculations have been used to model the crystal structure and have provided evidence for the presence of dipole-dipole interactions between carbonyl groups. These types of interactions would also be expected to play a significant role in the crystal packing of this compound.

Future Research Directions for N Methyl 3,4,5,6 Tetrahydrophthalimide

Exploration of Novel and Sustainable Synthetic Routes

The development of environmentally benign and efficient synthetic methods for N-Methyl-3,4,5,6-tetrahydrophthalimide is a primary area of future research. Current synthetic approaches often rely on conventional heating and hazardous solvents. eijppr.com Future investigations should focus on "green" chemistry principles to minimize environmental impact and enhance economic viability.

Key research avenues include:

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly reduce reaction times and improve yields in the synthesis of phthalimide (B116566) derivatives. eijppr.com Future studies could optimize microwave-assisted protocols for the synthesis of this compound, potentially leading to solvent-free or reduced-solvent conditions.

Phase-Transfer Catalysis: The use of phase-transfer catalysts (PTCs) can facilitate reactions between reactants in different phases, often eliminating the need for harsh organic solvents. researchgate.netgoogle.com Research into novel and recyclable PTCs for the N-methylation of 3,4,5,6-tetrahydrophthalimide (B1345106) could lead to more sustainable and cost-effective production methods. A recent green synthesis process for 3,4,5,6-tetrafluoro-N-methylphthalimide utilized a phase transfer catalyst, highlighting the potential of this approach. google.com

Catalytic Approaches: Investigating novel catalysts to promote the direct N-methylation of 3,4,5,6-tetrahydrophthalimide could offer a more atom-economical route. This could involve exploring various metal-based or organocatalysts to achieve high selectivity and yield under mild conditions.

The following table summarizes potential sustainable synthetic routes for this compound:

Synthetic RouteKey AdvantagesResearch Focus
Microwave-Assisted SynthesisReduced reaction times, improved yields, potential for solvent-free conditions. eijppr.comOptimization of reaction parameters (power, temperature, time) and exploration of solid-supported reagents.
Phase-Transfer CatalysisUse of environmentally benign solvents (e.g., water), potential for catalyst recycling. researchgate.netgoogle.comDevelopment of highly efficient and recyclable phase-transfer catalysts.
Novel Catalytic MethodsHigh atom economy, mild reaction conditions, high selectivity.Screening of new metal-based and organocatalysts for the direct N-methylation reaction.

Advanced Mechanistic Investigations of Complex Reactions

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing applications and discovering new ones. Future research should employ advanced analytical and computational techniques to elucidate the intricate pathways of its transformations.

Areas for in-depth mechanistic studies include:

Radical Reactions: The phthalimide group can participate in radical reactions, and understanding the stability and reactivity of radical intermediates is key. For instance, tributyltin-hydride-mediated radical cyclisation has been utilized in related systems. researchgate.net Detailed electron paramagnetic resonance (EPR) spectroscopy and computational modeling could provide valuable insights into the radical pathways involving this compound.

Photochemical Transformations: The interaction of this compound with light can lead to unique chemical transformations. N-Hydroxyphthalimide has been demonstrated as an organophotoredox catalyst, suggesting the potential for photo-induced reactions with N-methylated analogs. rsc.org Future studies could explore the photophysical properties of this compound and its potential as a photocatalyst or a substrate in photochemical reactions.

Polymerization Mechanisms: As a monomer or a precursor to monomers, understanding the kinetics and mechanisms of polymerization is essential for controlling the properties of the resulting polymers. chemmethod.com Detailed kinetic studies and in-situ monitoring of polymerization reactions can provide a deeper understanding of chain growth and termination processes.

Development of New Functional Materials and Advanced Polymers

The structural features of this compound make it an attractive building block for the development of novel functional materials and advanced polymers. chemmethod.com Future research in this area could lead to materials with tailored properties for a wide range of applications.

Promising research directions include:

Bio-Based Polymers: There is a growing demand for polymers derived from renewable resources. chemmethod.com N-substituted cis-1,3,4,6-tetrahydrophthalimide derivatives have been used to prepare bio-based materials. chemmethod.comresearchgate.net Future work could focus on synthesizing and characterizing novel bio-based polymers incorporating the this compound moiety, exploring their biodegradability and potential applications in packaging, agriculture, and biomedicine.

High-Performance Polymers: The imide group is known to impart excellent thermal and mechanical properties to polymers. ijche.com By incorporating this compound into polymer backbones, it may be possible to develop new high-performance materials with enhanced solubility and processability. Research into poly(amide-imide)s and other imide-containing copolymers could yield materials suitable for demanding applications in the aerospace and electronics industries. researchgate.net

Functional Monomers for "Click" Chemistry: The development of functional polymers via efficient and versatile "click" reactions is a rapidly growing field. mdpi.com Future research could focus on modifying this compound to include functional groups amenable to "click" reactions, such as azides or alkynes. This would enable the facile synthesis of well-defined polymers with complex architectures and functionalities.

The following table outlines potential applications for new polymers derived from this compound:

Polymer TypePotential PropertiesPotential Applications
Bio-Based PolymersBiodegradability, renewability. chemmethod.comSustainable packaging, agricultural films, biomedical scaffolds.
High-Performance PolymersHigh thermal stability, mechanical strength, chemical resistance. ijche.comAerospace components, electronic insulators, high-temperature adhesives.
Polymers via "Click" ChemistryWell-defined architectures, tailored functionalities. mdpi.comDrug delivery systems, advanced coatings, smart materials.

Enhanced Environmental Remediation Strategies for Imide-Based Compounds

The increasing prevalence of synthetic organic compounds in the environment necessitates the development of effective remediation strategies. Future research should focus on developing methods for the degradation and removal of this compound and other imide-based compounds from environmental matrices.

Key areas for investigation include:

Advanced Oxidation Processes (AOPs): AOPs are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). rsc.orgresearchgate.net These processes, including UV/H₂O₂, Fenton, and photo-Fenton reactions, have shown effectiveness in degrading a wide range of recalcitrant organic compounds. rsc.orgmdpi.com Future studies should investigate the efficacy of various AOPs for the degradation of this compound, focusing on identifying the optimal reaction conditions and elucidating the degradation pathways.

Photocatalytic Degradation: Photocatalysis, particularly using semiconductor materials like titanium dioxide (TiO₂), is a promising technology for environmental remediation. mdpi.comtums.ac.ir Upon illumination with UV or visible light, the photocatalyst generates highly reactive species that can mineralize organic pollutants. mdpi.com Research into the photocatalytic degradation of this compound could lead to the development of efficient and sustainable water treatment technologies. The use of imide-conjugated polymers as photocatalysts has also been explored for the degradation of dyes. tums.ac.ir

Bioremediation: Exploring the potential of microorganisms to degrade imide-based compounds offers a potentially cost-effective and environmentally friendly remediation approach. Future research could involve screening for and isolating microbial strains capable of metabolizing this compound, identifying the enzymatic pathways involved, and optimizing conditions for bioremediation in soil and water.

The following table presents a comparison of potential environmental remediation strategies for imide-based compounds:

Remediation StrategyMechanismPotential AdvantagesResearch Focus
Advanced Oxidation Processes (AOPs)Generation of highly reactive hydroxyl radicals to oxidize pollutants. rsc.orgresearchgate.netHigh efficiency for degrading a wide range of organic compounds. mdpi.comOptimization of process parameters and identification of degradation byproducts.
Photocatalytic DegradationGeneration of reactive oxygen species on the surface of a photocatalyst upon light irradiation. mdpi.comtums.ac.irUse of solar energy, potential for complete mineralization of pollutants. mdpi.comDevelopment of novel and highly efficient photocatalytic materials.
BioremediationUse of microorganisms to break down pollutants into less harmful substances.Cost-effective, environmentally friendly.Isolation and characterization of degrading microorganisms and their enzymatic pathways.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-Methyl-3,4,5,6-tetrahydrophthalimide, and how can reaction conditions be optimized for reproducibility?

  • The compound is synthesized via amide formation and hydroxymethylation using 3,4,5,6-tetrahydrophthalic anhydride, urea, and formaldehyde. Catalytic hydrogenation of phthalic anhydride derivatives is another pathway . For optimization, researchers should monitor reaction kinetics under controlled pH and temperature, and characterize intermediates via NMR or FT-IR to ensure purity.

Q. Which analytical techniques are recommended for quantifying this compound in complex matrices (e.g., biological or environmental samples)?

  • High-performance liquid chromatography (HPLC) with UV detection or gas chromatography-mass spectrometry (GC-MS) is recommended. Use certified reference standards (e.g., 3,4,5,6-Tetrahydrophthalimidomethylchrysanthemate Solution at 1,000 µg/mL in acetonitrile) for calibration . Matrix effects can be minimized via solid-phase extraction (SPE) or derivatization protocols.

Q. How does the compound’s stability vary under different storage conditions (e.g., light, temperature)?

  • Photochemical studies show that N-methylated phthalimides undergo reactions with aromatic hydrocarbons under UV light, leading to degradation products like cyclohexene derivatives . For long-term storage, keep the compound in amber vials at -20°C in anhydrous solvents (e.g., acetonitrile) to prevent hydrolysis.

Advanced Research Questions

Q. What are the key metabolic pathways of this compound in mammalian systems, and how do esterases influence its bioavailability?

  • The compound is metabolized via hepatic microsomal esterases into 3-hydroxycyclohexane-1,2-dicarboximide and further degraded. In vitro assays using liver microsomes from rodents or humans can identify species-specific metabolism. LC-MS/MS is critical for tracking unstable metabolites .

Q. How do photochemical properties of this compound affect its reactivity in donor-acceptor systems?

  • The compound acts as an electron-deficient aryl halide, reacting with aromatic hydrocarbons under UV light to form charge-transfer complexes. Experimental setups should include time-resolved spectroscopy to monitor transient intermediates and quantum yield calculations .

Q. How can researchers resolve contradictions in degradation studies (e.g., conflicting half-life data in environmental vs. lab conditions)?

  • Discrepancies often arise from differences in experimental models (e.g., in vivo vs. in vitro) or analytical limitations. Use isotopically labeled analogs (e.g., ring-d6 derivatives) to improve metabolite detection and validate findings across multiple laboratories .

Q. What is the mechanism of action of this compound derivatives as herbicides, and how does structural modification enhance efficacy?

  • Derivatives like S-23121 inhibit protoporphyrinogen oxidase (Protox), disrupting chloroplast function. Structure-activity relationship (SAR) studies suggest fluorination at specific positions (e.g., 4-chloro-2-fluoro substitutions) increases target binding and reduces off-target effects .

Q. What methodologies are recommended for assessing environmental persistence and bioaccumulation of tetrahydrophthalimide-based pesticides?

  • Conduct soil microcosm studies with LC-MS/MS quantification to track residues. Field trials should compare degradation rates in aerobic vs. anaerobic conditions, as microbial consortia significantly influence breakdown pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.